NLG919 (1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol) is a small molecule identified and developed as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [ [], [] ]. IDO1 is an enzyme that catalyzes the breakdown of tryptophan into kynurenine [ [] ]. In the context of cancer research, NLG919 is primarily investigated for its potential to reverse the immunosuppressive effects of the tumor microenvironment, thereby enhancing the efficacy of cancer immunotherapy [ [], [], [], [] ].
Synthesis Analysis
Unfortunately, the provided scientific papers do not offer a detailed protocol for the synthesis of NLG919. While some mention structure-activity relationship studies and the synthesis of NLG919 analogues [ [] ], the specific synthesis steps and conditions for NLG919 itself are absent.
Molecular Structure Analysis
NLG919 (1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol) is characterized by a central imidazo[5,1-a]isoindole ring system. A cyclohexyl group is attached to the ethanol chain at the 2-position of the imidazo[5,1-a]isoindole scaffold. This specific arrangement of functional groups contributes to the molecule's ability to interact with and inhibit IDO1 [ [] ].
Mechanism of Action
NLG919 functions as a potent and selective inhibitor of IDO1 [ [], [], [] ]. By inhibiting IDO1, NLG919 prevents the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment [ [], [] ]. This modulation of tryptophan metabolism has several downstream effects that contribute to reversing immunosuppression:
Increased T cell proliferation and activation: Tryptophan depletion and kynurenine accumulation create an immunosuppressive milieu that inhibits T cell function. NLG919 restores tryptophan levels and reduces kynurenine, allowing for increased proliferation and activation of T cells, enhancing the anti-tumor immune response [ [], [], [] ].
Reduced Treg cell activity: Kynurenine promotes the differentiation and activity of regulatory T cells (Tregs), which suppress the immune response. By reducing kynurenine levels, NLG919 indirectly inhibits Treg activity, further enhancing the anti-tumor immune response [ [], [] ].
Enhanced immunogenic cell death: Some studies suggest that NLG919 might potentiate the immunogenic cell death (ICD) induced by certain chemotherapeutic agents [ [], [] ]. ICD is a form of cell death that stimulates an immune response against tumor cells.
Physical and Chemical Properties Analysis
While the provided research highlights the biological activity of NLG919, detailed information about its physical and chemical properties, such as melting point, boiling point, solubility, and spectroscopic data, is limited. One study mentions its oral bioavailability in mice being greater than 70% and a favorable pharmacokinetic profile [ [] ].
Applications
Synergistic effects with chemotherapy: NLG919 enhances the antitumor efficacy of chemotherapeutic agents like paclitaxel and doxorubicin in preclinical models of breast cancer and melanoma [ [], [], [], [], [] ]. This synergy is attributed to NLG919's ability to promote the immunogenic cell death induced by these chemotherapies and create a more immune-permissive environment for cytotoxic T cell activity.
Combination with other immunotherapies: Studies demonstrate synergistic antitumor effects when NLG919 is combined with other immunotherapies, such as PD-1/PD-L1 inhibitors [ [], [], [], [], [] ]. This combination further enhances antitumor immunity by both blocking immune checkpoints and reversing IDO-mediated immunosuppression.
Photodynamic therapy (PDT) enhancement: NLG919 improves the efficacy of PDT by promoting immunogenic cell death and reducing immunosuppression in the tumor microenvironment [ [], [], [], [], [] ]. This combined approach shows promise in controlling both primary tumor growth and metastasis.
Targeted delivery strategies: Researchers are exploring various nanoparticle-based delivery systems for NLG919 to enhance its tumor targeting and therapeutic efficacy [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. These strategies aim to improve drug delivery, reduce systemic toxicity, and maximize its impact on the tumor microenvironment.
Future Directions
Clinical trials: While NLG919 has shown promise in preclinical studies, further clinical trials are needed to determine its safety and efficacy in humans [ [], [] ].
Related Compounds
Indoximod
Compound Description: Indoximod, also known as 1-methyl-D-tryptophan (1-MT), is a synthetic small molecule that acts as an inhibitor of the IDO pathway. [] It is a tryptophan derivative and exerts its immunosuppressive effects by competing with tryptophan for binding to IDO. Indoximod has been investigated in clinical trials for the treatment of various cancers, including melanoma, lung cancer, and glioma. []
Relevance: Indoximod shares a similar mechanism of action with NLG919, targeting the IDO pathway to modulate the immune response in the tumor microenvironment. [] Both compounds have shown synergistic antitumor effects when used in combination with other immunotherapies, highlighting their potential in enhancing antitumor immunity.
INCB024360
Compound Description: INCB024360 is a potent and selective inhibitor of IDO1. [, , ] Similar to NLG919, it acts by binding to the IDO1 enzyme and preventing the conversion of tryptophan to kynurenine. INCB024360 is orally bioavailable and has demonstrated encouraging antitumor activity in preclinical models. []
Relevance: INCB024360 belongs to the same class of IDO1 inhibitors as NLG919 and exhibits comparable inhibitory effects on IDO1 activity. [] Both compounds have been investigated in combination with chemotherapy and other immunotherapy agents, highlighting their potential to enhance the efficacy of existing cancer treatments.
Epigallocatechin gallate (EGCG)
Compound Description: EGCG is a polyphenol compound found abundantly in green tea. It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Importantly, EGCG has been reported to inhibit IDO activity. []
Relevance: While not structurally related to NLG919, EGCG shares a similar target in the IDO pathway. [] This suggests that combining EGCG with NLG919 could potentially enhance the inhibition of IDO activity and augment the antitumor immune response.
PCC0208009
Compound Description: PCC0208009 is another potent and selective IDO1 inhibitor that has been investigated for its anticancer properties. [] It exhibits high potency in inhibiting IDO1 activity and has shown promising results in preclinical studies.
Relevance: PCC0208009, like NLG919, targets the IDO pathway and disrupts the immunosuppressive mechanisms employed by tumor cells. [] The fact that different IDO inhibitors are being explored highlights the significance of this pathway as a target for cancer immunotherapy.
1-Methyl-L-tryptophan (1-L-MT)
Compound Description: 1-L-MT is the enantiomer of 1-MT (Indoximod) and is also a known IDO inhibitor. [] Although less potent than its D-enantiomer, 1-L-MT has shown some efficacy in preclinical studies.
SN35837
Compound Description: SN35837 is an imidazole-based small molecule identified as a potent inhibitor of IDO1. [] It demonstrated promising antitumor activity in preclinical models of glioma and lung cancer, highlighting its potential as a cancer therapeutic agent.
Relevance: The identification of SN35837 further emphasizes the importance of discovering novel IDO1 inhibitors with distinct chemical scaffolds. [] Comparing the structural features and activity profiles of SN35837 with NLG919 can provide valuable insights for optimizing IDO1 inhibitors.
Camptothecin
Compound Description: Camptothecin is a cytotoxic alkaloid that inhibits the enzyme topoisomerase I, which is essential for DNA replication. It is used as a chemotherapeutic agent in the treatment of various cancers. []
Relevance: While Camptothecin does not directly target the IDO pathway, studies have explored its use in combination with IDO inhibitors, including NLG919. [] The rationale for this combination lies in the potential of Camptothecin to induce immunogenic cell death, which, when combined with the immune-modulating effects of IDO inhibitors, could lead to enhanced antitumor responses.
Paclitaxel
Compound Description: Paclitaxel is a widely used chemotherapy drug that belongs to the class of taxanes. It exerts its anticancer effects by stabilizing microtubules, thereby disrupting cell division. [, , ]
Relevance: Paclitaxel has been investigated in combination with NLG919 as a potential strategy for improving cancer treatment. [, , ] The rationale behind this combination lies in the synergistic effects of Paclitaxel's direct cytotoxic activity and NLG919's ability to enhance antitumor immunity by inhibiting IDO.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NIDA-41020 is a cannabinoid (CB) receptor 1 antagonist (Ki = 4.1 nM). It binds selectively to CB1 over CB2 (Kbs = 26 and 831 nM, respectively). NIDA-41020 was designed as a potential radioligand for use in positron emission tomography (PET). NIDA-41020 is a CB1 cannabinoid receptor antagonist.
Nifekalant is an amine. Nifekalant is under investigation in clinical trial NCT03855826 (Evaluation of the Efficacy and Safety of Nifekalant Hydrochloride (NIF) Injection).
Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992) Nifedipine is a dihydropyridine, a methyl ester and a C-nitro compound. It has a role as a calcium channel blocker, a vasodilator agent, a tocolytic agent and a human metabolite. Nifedipine, or BAY a 1040, is a first generation dihydropyridine L-type calcium channel blocker, similar to [nicardipine]. Nifedipine was developed by Bayer and first described in the literature, along with other dihydropyridines, in 1972. Since nifedipine's development, second and third generation dihydropyridines have been developed with slower onsets and longer durations of action. The most popular of the third generation dihydropyridines is [amlodipine]. Nifedipine was granted FDA approval on 31 December 1981. Nifedipine is a Dihydropyridine Calcium Channel Blocker. The mechanism of action of nifedipine is as a Calcium Channel Antagonist. Nifedipine is a first generation calcium channel blocker used to treat hypertension and angina pectoris. Nifedipine therapy is associated with a low rate of serum enzyme elevations and has been linked to several instances of clinically apparent acute liver injury. Nifedipine is a natural product found in Homo sapiens with data available. Nifedipine is a dihydropyridine calcium channel blocking agent. Nifedipine inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04) Nifedipine can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements. A potent vasodilator agent with calcium antagonistic action. It is a useful anti-anginal agent that also lowers blood pressure.